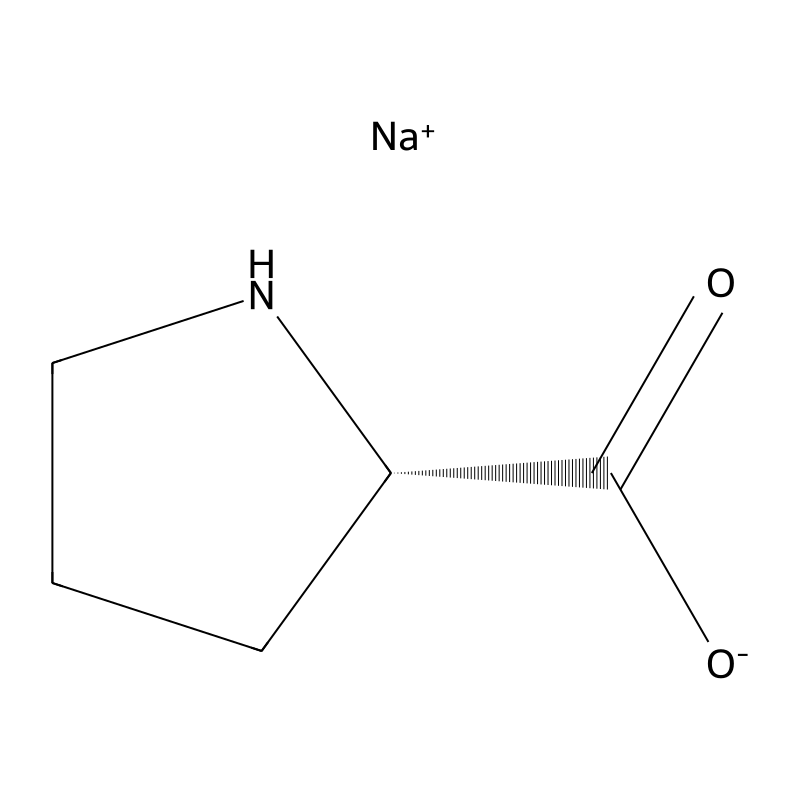L-Proline sodium salt

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Isomeric SMILES
L-Proline sodium salt is a sodium derivative of L-proline, an amino acid known for its unique cyclic structure, which contributes significantly to protein folding and stability. The chemical formula for L-proline sodium salt is CHNNaO. This compound is formed when L-proline reacts with sodium hydroxide, replacing one hydrogen atom with a sodium ion, resulting in a water-soluble product that facilitates its use in various biochemical and industrial applications .
General Safety Precautions:
- Wear gloves and eye protection when handling the compound.
- Wash hands thoroughly after handling.
- Dispose of waste according to local regulations.
- High Solubility: Unlike L-proline itself, L-proline sodium salt is highly soluble in water. This makes it easier to prepare aqueous solutions for experimentation Source: [L-Proline sodium salt | Smolecule].
- Biocompatibility: L-proline is a naturally occurring amino acid and its sodium salt derivative exhibits low toxicity Source: [L-Proline sodium salt | Smolecule].
- Chiral Properties: L-proline is a chiral molecule, meaning it has a handedness. L-proline sodium salt retains this chirality, which can be useful in asymmetric synthesis reactions Source: [Development of L-Proline-Based Chiral Ionic Liquids for Asymmetric Michael Reaction: ].
Here are some specific research applications of L-proline sodium salt:
- Organocatalysis: L-proline sodium salt can act as an organocatalyst in organic synthesis reactions. In asymmetric catalysis, it can promote the formation of specific enantiomers of chiral molecules Source: [Development of L-Proline-Based Chiral Ionic Liquids for Asymmetric Michael Reaction: ].
- Material Science: Research is exploring the use of L-proline sodium salt in the development of novel materials. For instance, it may be used in the design of ionic liquids with specific properties Source: [Development of L-Proline-Based Chiral Ionic Liquids for Asymmetric Michael Reaction: ].
- Formation Reaction:
- Decomposition: Under extreme heat, L-proline sodium salt can decompose into simpler molecules such as carbon dioxide, water, and sodium oxide.
- Biochemical Interactions: L-proline sodium salt interacts with various enzymes and proteins, playing a role in the synthesis of arginine and polyamines, which are crucial for cellular functions .
L-Proline sodium salt exhibits several biological activities:
- Protein Structure: It contributes to the structural integrity of proteins by forming rigid bends in polypeptide chains, which is essential for proper protein folding .
- Stress Response: In plants, L-proline sodium salt enhances tolerance to environmental stresses such as salinity by protecting protein turnover and upregulating stress-protective proteins .
- Neurotransmitter Role: Research indicates that L-proline may act as a neurotransmitter in the brain, influencing neuronal functions through its uptake mechanisms .
The synthesis of L-proline sodium salt primarily involves the reaction of L-proline with sodium hydroxide. More complex synthesis methods include:
- Intramitochondrial Processes: Enzymatic pathways involving aldehyde dehydrogenase 18 family member A1 and pyrroline-5-carboxylate reductase 1 facilitate the conversion of L-glutamate to L-proline, indirectly contributing to the availability of L-proline sodium salt in biological systems.
- Organic Synthesis
L-Proline sodium salt has diverse applications across multiple fields:
- Biotechnology: It is used in cell culture and as a supplement to enhance plant growth under stress conditions.
- Pharmaceuticals: Its role in drug formulation has been explored due to its ability to improve solubility and bioavailability of certain compounds .
- Organic Chemistry: It serves as a catalyst in organic synthesis reactions, facilitating the formation of complex molecules .
Research on the interaction of L-proline sodium salt with various biomolecules reveals its significant biochemical roles:
- Enzyme Interactions: It interacts with enzymes involved in amino acid metabolism and collagen synthesis, influencing cellular processes related to growth and repair.
- Gene Expression Regulation: Studies indicate that it can modulate gene expression related to antioxidant enzymes under stress conditions, enhancing cellular resilience .
L-Proline sodium salt shares similarities with other amino acids and their derivatives. Below is a comparison highlighting its uniqueness:
| Compound | Chemical Formula | Unique Features |
|---|---|---|
| L-Proline | CHNO | Cyclic structure; role in collagen stability |
| Glycine | CHNO | Simplest amino acid; lacks a chiral center |
| Hydroxyproline | CHNO | Hydroxylation increases collagen stability |
| Arginine | CHNO | Precursor for nitric oxide; involved in urea cycle |
| Prolyl Hydroxylase | - | Enzyme that hydroxylates proline for collagen biosynthesis |
L-Proline sodium salt is unique due to its enhanced solubility compared to its parent amino acid, making it more suitable for various applications in biochemical research and industrial processes. Its cyclic structure also differentiates it from linear amino acids like glycine and arginine, affecting its biochemical interactions and roles within biological systems.








